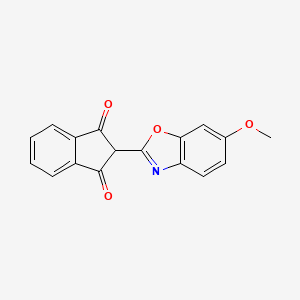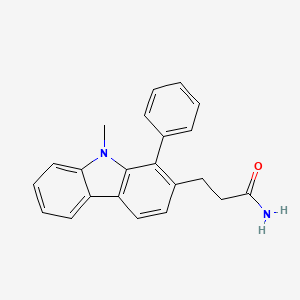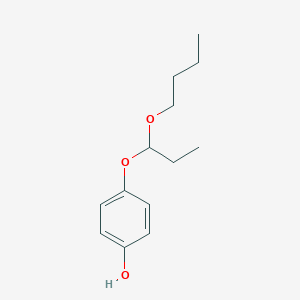
Phenyl 3,5-bis(chlorocarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,5-bis(chlorocarbonyl)benzoate is an organic compound with the molecular formula C15H8Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of two chlorocarbonyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl 3,5-bis(chlorocarbonyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as distillation and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 3,5-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and a base, the chlorocarbonyl groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols, typically under basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
Phenyl 3,5-bis(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl 3,5-bis(chlorocarbonyl)benzoate involves the reactivity of its chlorocarbonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Phenyl 3,5-bis(chlorocarbonyl)benzoate can be compared with other similar compounds such as:
Phenyl 3,5-dicarboxybenzoate: Lacks the chlorocarbonyl groups and has different reactivity.
Phenyl 3,5-dichlorobenzoate: Contains chlorine atoms instead of chlorocarbonyl groups, leading to different chemical behavior.
Phenyl 3,5-dimethylbenzoate: Contains methyl groups instead of chlorocarbonyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its dual chlorocarbonyl groups, which provide distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
847449-90-5 |
|---|---|
Formule moléculaire |
C15H8Cl2O4 |
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
phenyl 3,5-dicarbonochloridoylbenzoate |
InChI |
InChI=1S/C15H8Cl2O4/c16-13(18)9-6-10(14(17)19)8-11(7-9)15(20)21-12-4-2-1-3-5-12/h1-8H |
Clé InChI |
DFIVCOTYQRVJMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)

![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)

![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)

![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
